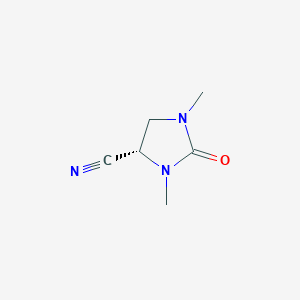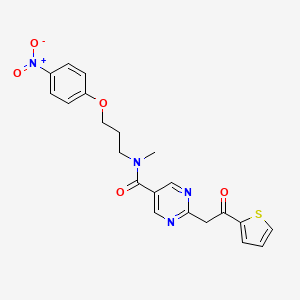
AChE-IN-22
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
AChE-IN-22 is a compound known for its selective inhibition of acetylcholinesterase, an enzyme that catalyzes the hydrolysis of the neurotransmitter acetylcholine. This compound has shown promise in Alzheimer’s disease research due to its ability to increase acetylcholine levels in the brain, thereby improving cognitive function .
准备方法
Synthetic Routes and Reaction Conditions
AChE-IN-22 can be synthesized through radical cyclizations of unsaturated piperazine derivatives with 1,3-dicarbonyl compounds mediated by manganese(III) acetate. The reaction conditions typically involve heating the reactants in an appropriate solvent under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the purity of reactants, and implementing efficient purification techniques to obtain the final product.
化学反应分析
Types of Reactions
AChE-IN-22 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxygenated derivatives, while reduction can produce various reduced forms of the compound.
科学研究应用
AChE-IN-22 has several scientific research applications, including:
Chemistry: Used as a model compound to study acetylcholinesterase inhibition and to develop new inhibitors.
Biology: Investigated for its effects on acetylcholine levels and neurotransmission in biological systems.
作用机制
AChE-IN-22 exerts its effects by selectively inhibiting acetylcholinesterase. The compound binds to the active site of the enzyme, preventing the hydrolysis of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic transmission and improving cognitive function .
相似化合物的比较
Similar Compounds
Donepezil: A well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease.
Rivastigmine: Another acetylcholinesterase inhibitor with similar applications.
Galantamine: A compound that inhibits acetylcholinesterase and also modulates nicotinic receptors.
Uniqueness
AChE-IN-22 is unique due to its selective inhibition of acetylcholinesterase with minimal effects on butyrylcholinesterase. This selectivity makes it a promising candidate for Alzheimer’s disease research, as it may offer fewer side effects compared to less selective inhibitors .
属性
分子式 |
C21H20N4O5S |
|---|---|
分子量 |
440.5 g/mol |
IUPAC 名称 |
N-methyl-N-[3-(4-nitrophenoxy)propyl]-2-(2-oxo-2-thiophen-2-ylethyl)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C21H20N4O5S/c1-24(9-3-10-30-17-7-5-16(6-8-17)25(28)29)21(27)15-13-22-20(23-14-15)12-18(26)19-4-2-11-31-19/h2,4-8,11,13-14H,3,9-10,12H2,1H3 |
InChI 键 |
FJTAEXLOOHICDN-UHFFFAOYSA-N |
规范 SMILES |
CN(CCCOC1=CC=C(C=C1)[N+](=O)[O-])C(=O)C2=CN=C(N=C2)CC(=O)C3=CC=CS3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[2-(9H-fluoren-9-ylidene)hydrazinyl]quinoline](/img/structure/B14885864.png)
![[3-(5-Fluoro-2-methoxy-phenyl)-1,1-dimethyl-prop-2-ynyloxy]-trimethyl-silane](/img/structure/B14885865.png)
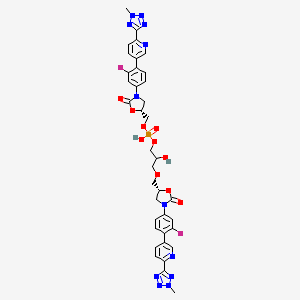
![1-cyclohexyl-3-[2-(morpholin-4-yl)-2-oxoethoxy]-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B14885879.png)
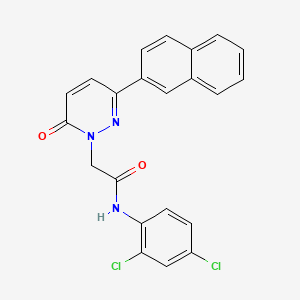
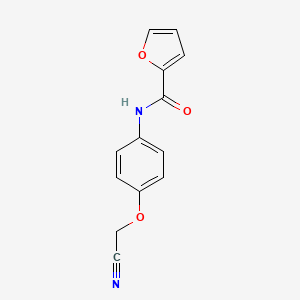
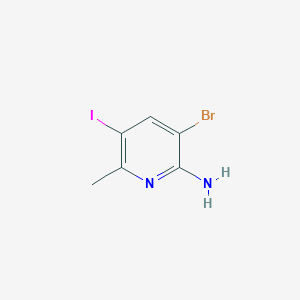
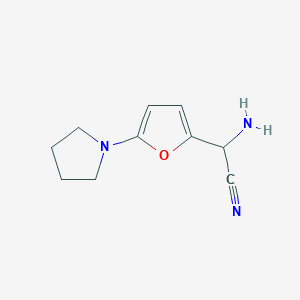
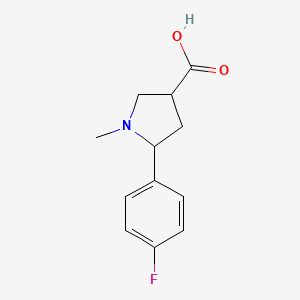
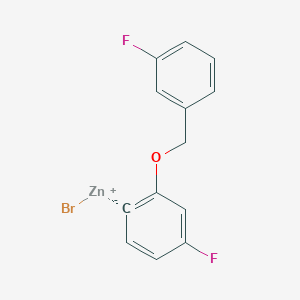

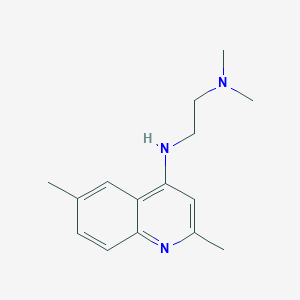
![1-Ethynyl-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B14885921.png)
